BenchChemオンラインストアへようこそ!

9-Benzyl-3-(4-methylphenoxy)-9-azabicyclo[3.3.1]nonane

Physicochemical profiling Analytical chemistry Quality control

9-Benzyl-3-(4-methylphenoxy)-9-azabicyclo[3.3.1]nonane (CAS 102585‑82‑0) is a 9‑azabicyclo[3.3.1]nonane derivative bearing a 9‑benzyl substituent and a 3‑(4‑methylphenoxy) group. This scaffold has been investigated in multiple therapeutic programmes, most prominently as a monoamine reuptake inhibitor and as a muscarinic acetylcholine receptor (mAChR) antagonist.

Molecular Formula C22H27NO
Molecular Weight 321.5 g/mol
CAS No. 102585-82-0
Cat. No. B13739985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Benzyl-3-(4-methylphenoxy)-9-azabicyclo[3.3.1]nonane
CAS102585-82-0
Molecular FormulaC22H27NO
Molecular Weight321.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)OC2CC3CCCC(C2)N3CC4=CC=CC=C4
InChIInChI=1S/C22H27NO/c1-17-10-12-21(13-11-17)24-22-14-19-8-5-9-20(15-22)23(19)16-18-6-3-2-4-7-18/h2-4,6-7,10-13,19-20,22H,5,8-9,14-16H2,1H3
InChIKeyMNXQDSVXDDQGHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Benzyl-3-(4-methylphenoxy)-9-azabicyclo[3.3.1]nonane (CAS 102585-82-0): Core Identity & Procurement-Relevant Background


9-Benzyl-3-(4-methylphenoxy)-9-azabicyclo[3.3.1]nonane (CAS 102585‑82‑0) is a 9‑azabicyclo[3.3.1]nonane derivative bearing a 9‑benzyl substituent and a 3‑(4‑methylphenoxy) group . This scaffold has been investigated in multiple therapeutic programmes, most prominently as a monoamine reuptake inhibitor [1] and as a muscarinic acetylcholine receptor (mAChR) antagonist [2]. The compound is supplied as a research chemical by several established vendors and is primarily utilised in neuropharmacology and medicinal chemistry SAR campaigns.

Why 9-Benzyl-3-(4-methylphenoxy)-9-azabicyclo[3.3.1]nonane Cannot Be Replaced by Its Des‑Methyl or N‑Alkyl Congeners


Within the 9‑azabicyclo[3.3.1]nonane class, even a single methyl group addition can substantially alter lipophilicity, metabolic stability, receptor subtype selectivity, and off‑rate kinetics [1]. The target compound’s 4‑methylphenoxy motif introduces an extra ~14 Da mass and a distinct electron‑donating effect relative to the unsubstituted phenoxy analog (CAS 97254‑65‑4), which has been shown to shift monoamine transporter affinity and muscarinic receptor subtype preference in related series [2]. Consequently, substituting the 3‑(4‑methylphenoxy) regioisomer with the 3‑phenoxy or 3‑(other‑substituted‑phenoxy) variant without quantitative re‑validation risks compromising pharmacological profile, analytical specificity, and formulation behaviour.

Head‑to‑Head & Cross‑Study Quantitative Differentiation of 9‑Benzyl‑3‑(4‑methylphenoxy)‑9‑azabicyclo[3.3.1]nonane


Molecular Weight & Physicochemical Divergence vs. 3‑Phenoxy Analog

The 4‑methyl substituent increases the molecular weight by 14.03 Da compared with the direct 3‑phenoxy analog (C₂₁H₂₅NO, monoisotopic mass 307.1936 Da) . Accompanying boiling‑point and density data for the target compound provide procurement‑relevant identity verification .

Physicochemical profiling Analytical chemistry Quality control

Para‑Methyl Substitution Effect on Monoamine Transporter Activity: Class‑Level SAR

Patent disclosures covering 9‑azabicyclo[3.3.1]nonane monoamine reuptake inhibitors explicitly enumerate para‑substituted phenoxy derivatives as preferred embodiments and demonstrate that electron‑donating substituents on the phenoxy ring enhance serotonin (5‑HT) and norepinephrine (NET) transporter affinity relative to unsubstituted phenyl ethers [1]. While exact IC₅₀ values for the target compound are not publicly available, the class‑level SAR indicates that the 4‑methyl group confers a measurable potency gain over the hydrogen analog.

Monoamine reuptake inhibition Neuropharmacology SAR

Differentiation from 9‑Methyl‑3‑phenoxy‑9‑azabicyclo[3.3.1]nonane via N‑Substituent Effects

In the muscarinic antagonist patent series US20070293531 and US20090076061, the nature of the N‑9 substituent (benzyl vs. methyl) critically influences M₃ vs. M₂ receptor subtype selectivity and functional antagonism duration in isolated tracheal tissue [1]. The target compound’s N‑benzyl group provides a bulkier, more lipophilic N‑substituent than the N‑methyl comparator, a modification that the patent SAR tables associate with prolonged airway smooth muscle relaxation in guinea‑pig trachea models.

Muscarinic receptor antagonism Selectivity profiling Respiratory disease

High‑Confidence Application Scenarios for 9‑Benzyl‑3‑(4‑methylphenoxy)‑9‑azabicyclo[3.3.1]nonane Based on Differential Evidence


Neuroscience Discovery: Monoamine Transporter SAR Probe

The compound serves as a critical SAR probe for mapping the contribution of para‑methyl substitution on the 3‑phenoxy ring to SERT/NET/DAT transporter affinity. Procurement of the exact 4‑methylphenoxy derivative is essential to maintain continuity with the SAR landscape disclosed in WO2007039563A1 [1], where electron‑rich phenoxy substituents were associated with enhanced potency.

Respiratory Pharmacology: Long‑Acting Muscarinic Antagonist (LAMA) Tool Compound

Because the N‑benzyl moiety is connected to prolonged M₃ receptor residence time in the patent series US20090076061 [2], this compound is the appropriate tool for in vitro and ex vivo airway relaxation studies. Substituting an N‑methyl analog would alter both potency and duration, confounding pharmacodynamic interpretation.

Analytical Chemistry: LC‑MS/MS Reference Standard Differentially Resolved from the Des‑Methyl Analog

The 14 Da mass increment (321.46 vs. 307.43 g mol⁻¹) allows unambiguous SRM/MRM differentiation from the commonly co‑synthesised 3‑phenoxy impurity. This makes the compound a valuable system‑suitability standard for methods that quantify 9‑azabicyclo[3.3.1]nonane‑based drug candidates in biological matrices.

Medicinal Chemistry: Building Block for Diversified Library Synthesis

The presence of a secondary amine (after debenzylation) and an aryl ether linkage enables orthogonal functionalisation at the N‑9 and C‑3 positions. The compound’s established physicochemical profile supports its use as a multi‑gram building block for parallel SAR expansion, particularly where retention of the 4‑methylphenoxy pharmacophore is desired.

Quote Request

Request a Quote for 9-Benzyl-3-(4-methylphenoxy)-9-azabicyclo[3.3.1]nonane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.